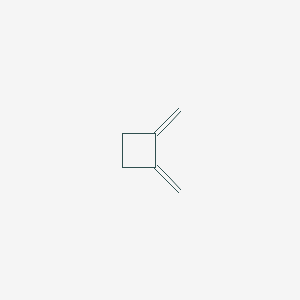

Cyclobutane, 1,2-bis(methylene)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclobutane, 1,2-bis(methylene)- is a useful research compound. Its molecular formula is C6H8 and its molecular weight is 80.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclobutane, 1,2-bis(methylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutane, 1,2-bis(methylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Cyclobutane, 1,2-bis(methylene)- is characterized by its strained four-membered ring structure, which contributes to its reactivity and versatility in chemical reactions. The compound's unique puckered conformation allows for various interactions that are beneficial in synthetic applications.

Medicinal Chemistry

Cyclobutane derivatives have been increasingly explored in drug development due to their ability to enhance biological activity and metabolic stability.

- Drug Candidates : Cyclobutane rings have been incorporated into small-molecule drug candidates to improve their pharmacological properties. For instance, cyclobutane derivatives can prevent cis/trans isomerization that often complicates drug efficacy. By locking the scaffold into a specific orientation, these compounds can maintain desired interactions with biological targets .

- Case Study : A notable example includes the development of a cyclobutanol analogue that serves as a potent inhibitor of TTK kinase, demonstrating high bioavailability and selectivity over other kinases. This compound is currently undergoing clinical trials for cancer treatment .

Polymer Chemistry

Cyclobutane, 1,2-bis(methylene)- serves as a precursor for synthesizing various polymers and resins.

- Dicarboxylic Acid Derivatives : The hydrolysis of cyclobutane-1,2-dicyanide leads to the formation of cis-cyclobutane-1,2-dicarboxylic acid, which is useful in producing polyester resins when reacted with polyols such as glycols and glycerol .

| Polymer Type | Monomer Source | Applications |

|---|---|---|

| Polyester Resins | Cyclobutane-1,2-dicarboxylic acid | Coatings, adhesives |

| Polyurethanes | Cyclobutane derivatives | Flexible foams |

Organic Synthesis

The compound plays a crucial role in organic synthesis as a building block for more complex molecules.

- Synthesis of Natural Products : Recent studies have highlighted the use of cyclobutane-containing natural products in drug discovery. A general catalytic strategy has been developed for synthesizing these compounds efficiently while maintaining high regioselectivity .

- Case Study : The total synthesis of several cyclobutane-containing natural products from a common precursor demonstrates the versatility of cyclobutane derivatives in creating diverse chemical entities applicable in pharmaceuticals and agrochemicals .

Cyclobutane-containing compounds exhibit various biological activities that are being explored for therapeutic applications.

- Antimicrobial and Antitumor Properties : Research indicates that cyclobutane-containing alkaloids possess significant antimicrobial and antitumor activities. More than 60 biologically active compounds have been identified from natural sources, showcasing their potential as leads for drug discovery .

| Biological Activity | Compound Type | Source |

|---|---|---|

| Antimicrobial | Cyclobutane alkaloids | Terrestrial and marine species |

| Antitumor | Cyclobutane derivatives | Synthetic analogues |

Propiedades

Número CAS |

14296-80-1 |

|---|---|

Fórmula molecular |

C6H8 |

Peso molecular |

80.13 g/mol |

Nombre IUPAC |

1,2-dimethylidenecyclobutane |

InChI |

InChI=1S/C6H8/c1-5-3-4-6(5)2/h1-4H2 |

Clave InChI |

QOFLWDYWJZBWHM-UHFFFAOYSA-N |

SMILES |

C=C1CCC1=C |

SMILES canónico |

C=C1CCC1=C |

Punto de ebullición |

64.0 °C |

Key on ui other cas no. |

14296-80-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.